3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole
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Description
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H6F3N3S and its molecular weight is 209.19. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Structures
- Compounds like sulfanyl-1,2,4-triazoles demonstrate tautomerism, a property important in understanding their molecular and crystal structures. Studies using X-ray diffraction have shown these compounds in forms that contribute significantly to their bipolar structures (Buzykin et al., 2008).
Applications in Biomedical and Anticorrosion Fields
- Triazole compounds, including those with sulfur derivatives, are used in biomedical applications. Their adlayers on metal surfaces serve as anticorrosion agents and are utilized in creating nanosensors and nanocatalysts. Detailed studies on their chemical states and structure, especially in varying conditions, are essential for controlling the properties of these applied systems (Wrzosek et al., 2017).
Structural Characterization and Coordination Compounds
- Specific derivatives of 1,2,4-triazoles, like 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, are of interest due to their potential in preparing Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties. Structural characterization through single-crystal X-ray diffraction and DFT computational studies helps in understanding their potential applications (Slyvka et al., 2022).
Antimicrobial and Pharmacological Properties
- Synthesis and study of new derivatives of 1,2,4-triazoles reveal their antimicrobial activities. Some of these compounds also show influence on the central nervous system of mice in behavioral tests, indicating their potential in pharmacology (Popiołek et al., 2011).
Synthesis and Structural Studies for Material Sciences
- The synthesis of derivatives of 1,2,4-triazoles, involving various substituents and conditions, is crucial for material sciences. This includes studying their crystal structures and physical-chemical properties, which are fundamental in designing new materials with desired characteristics (Fizer et al., 2021).
Properties
IUPAC Name |
5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHPWHOQYUZHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326572 |
Source
|
Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343374-88-9 |
Source
|
Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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